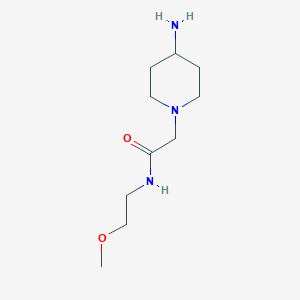
2-(4-aminopiperidin-1-yl)-N-(2-methoxyethyl)acetamide
Übersicht
Beschreibung
2-(4-aminopiperidin-1-yl)-N-(2-methoxyethyl)acetamide is a useful research compound. Its molecular formula is C10H21N3O2 and its molecular weight is 215.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-(4-aminopiperidin-1-yl)-N-(2-methoxyethyl)acetamide is a synthetic compound notable for its potential therapeutic applications. This article explores its biological activity, focusing on its interaction with various receptors and enzymes, pharmacological properties, and implications for medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C_{12}H_{18}N_{2}O_{2}, with a molecular weight of approximately 208.26 g/mol. The compound features a piperidine ring, an amino group, and an acetamide moiety, contributing to its unique biological properties.
Research indicates that this compound exhibits significant biological activity due to its ability to interact with various receptors and enzymes in the body. It has been studied for its potential therapeutic roles in treating conditions such as:
- Neurological Disorders : Potential neuroactive properties have been suggested, particularly in relation to mood disorders.
- Cancer : Preliminary studies indicate that it may inhibit certain cancer cell lines through mechanisms involving receptor modulation.
Biological Activity Overview
The compound's biological activity can be summarized as follows:
| Activity | Description |
|---|---|
| Receptor Interaction | Binds to specific neurotransmitter receptors, potentially influencing mood and cognition. |
| Enzyme Inhibition | May inhibit enzymes involved in cancer cell proliferation, suggesting a role in oncology. |
| Neuroactivity | Exhibits properties that could be beneficial in treating anxiety and depression. |
Pharmacological Studies
Pharmacological studies have focused on the binding affinity of this compound to various receptors. These studies are crucial for understanding its pharmacodynamics and therapeutic potential.
Case Studies
- Neuropharmacology : In vitro studies have shown that the compound can modulate serotonin receptors, which may contribute to its antidepressant effects.
- Oncology Research : Initial findings suggest that it may act as a PLK4 inhibitor, which is relevant for cancer treatment strategies targeting centriole duplication .
Comparative Analysis with Similar Compounds
The uniqueness of this compound lies in its specific combination of functional groups that may confer distinct biological activities compared to structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-(4-Aminopiperidin-1-yl)acetamide | C_{9}H_{12}N_{2}O | Lacks methoxyethyl group; potential neuroactivity |
| N-(4-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide | C_{14}H_{20}N_{4}O | Contains piperazine; studied for antidepressant effects |
| 2-(4-Aminophenyl)-N-(2-methoxyethyl)acetamide | C_{12}H_{17}N_{3}O_{2} | Similar structure; potential applications in analgesics |
Eigenschaften
IUPAC Name |
2-(4-aminopiperidin-1-yl)-N-(2-methoxyethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O2/c1-15-7-4-12-10(14)8-13-5-2-9(11)3-6-13/h9H,2-8,11H2,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBNAGXBTZBBPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN1CCC(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















